Anomeric Configuration Determines Anti-HCV Replicon Activity
The parent compound PSI-6130 (beta-D-2'R anomer) exhibits potent, concentration-dependent inhibition of HCV subgenomic replicon RNA synthesis in Huh-7 cells, with a mean 90% effective concentration (EC90) of 4.6 ± 2.0 µM [1]. In contrast, the 1'-epimer, with its 2'S anomeric configuration, does not inhibit HCV replication in the same replicon assay system, consistent with the strict stereochemical requirements for cellular phosphorylation and subsequent NS5B polymerase binding . This establishes 1'-epi-PSI-6130 as the appropriate inactive control for validating on-target antiviral effects.
| Evidence Dimension | Inhibition of HCV Subgenomic Replicon RNA Synthesis |
|---|---|
| Target Compound Data | EC90 > 100 µM (inactive) |
| Comparator Or Baseline | PSI-6130 (beta-D-2'R anomer) EC90 = 4.6 ± 2.0 µM |
| Quantified Difference | > 20-fold loss of activity for the 1'-epimer |
| Conditions | Huh-7 cell-based HCV subgenomic replicon assay (genotype 1b); compound incubation for 96 hours; RNA quantification by real-time RT-PCR. |
Why This Matters
For researchers performing replicon-based screening, the use of the active beta-D anomer PSI-6130 as a positive control alongside the inactive 1'-epimer as a negative control is essential to confirm assay validity and rule out non-specific cytotoxic effects, ensuring that any antiviral activity observed is stereochemistry-dependent and on-target.
- [1] Stuyver LJ, McBrayer TR, Tharnish PM, et al. Inhibition of hepatitis C replicon RNA synthesis by beta-D-2'-deoxy-2'-fluoro-2'-C-methylcytidine: a specific inhibitor of hepatitis C virus replication. Antimicrob Agents Chemother. 2006;50(4):1280-1288. View Source
